molecular formula C11H18O4 B13320056 Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid

Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid

Cat. No.: B13320056
M. Wt: 214.26 g/mol
InChI Key: ABKOQFAEZHVNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid is a synthetic organic compound characterized by its cyclobutyl ring structure and tert-butoxycarbonyl protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable precursors under controlled conditions.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Acetylation: The final step involves the acetylation of the cyclobutyl ring to form the acetic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted acetic acid derivatives.

Scientific Research Applications

Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid can be compared with other cyclobutyl-containing compounds and tert-butoxycarbonyl-protected molecules. Similar compounds include:

    Cyclobutylacetic acid: Lacks the tert-butoxycarbonyl group.

    tert-Butoxycarbonyl-protected amino acids: Differ in the core structure but share the protecting group.

The uniqueness of this compound lies in its combination of the cyclobutyl ring and the tert-butoxycarbonyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutyl]acetic acid

InChI

InChI=1S/C11H18O4/c1-11(2,3)15-10(14)8-4-7(5-8)6-9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)

InChI Key

ABKOQFAEZHVNFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)CC(=O)O

Origin of Product

United States

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